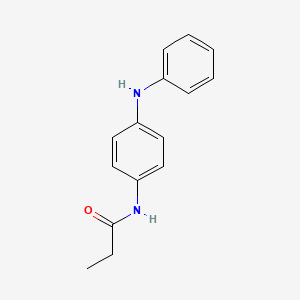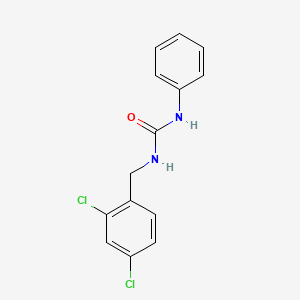
N-(2,4-dichlorobenzyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group and a phenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,4-dichlorobenzyl)-N’-phenylurea typically begins with 2,4-dichlorobenzyl chloride and phenyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. A base such as potassium carbonate is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods: Industrial production of N-(2,4-dichlorobenzyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2,4-dichlorobenzyl)-N’-phenylurea can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: In the presence of strong acids or bases, N-(2,4-dichlorobenzyl)-N’-phenylurea can undergo hydrolysis to yield the corresponding amine and urea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of reduced urea derivatives.
Hydrolysis: Formation of amine and urea derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(2,4-dichlorobenzyl)-N’-phenylurea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Medicine:
Pharmaceuticals: Research is ongoing to explore the potential of N-(2,4-dichlorobenzyl)-N’-phenylurea as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-N’-phenylurea involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells.
Comparaison Avec Des Composés Similaires
N-(2,4-dichlorobenzyl)-N’-phenylthiourea: Similar structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
N-(2,4-dichlorobenzyl)-N’-phenylcarbamate: Contains a carbamate group instead of a urea group.
N-(2,4-dichlorobenzyl)-N’-phenylguanidine: Contains a guanidine group instead of a urea group.
Uniqueness: N-(2,4-dichlorobenzyl)-N’-phenylurea is unique due to its specific combination of the 2,4-dichlorobenzyl and phenyl groups attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-7-6-10(13(16)8-11)9-17-14(19)18-12-4-2-1-3-5-12/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKMMUNKNNFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide](/img/structure/B5826988.png)
![3-phenyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B5826991.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5826995.png)
![1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5826996.png)
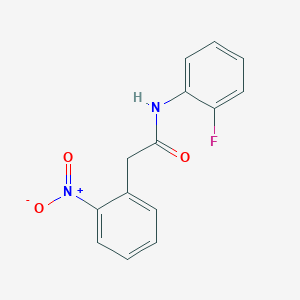

![ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B5827017.png)
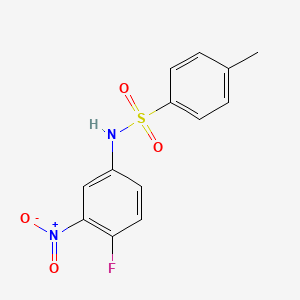
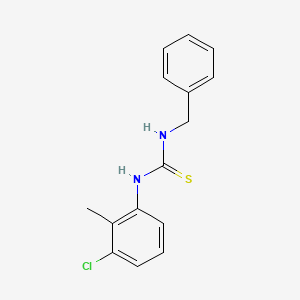

![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5827044.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5827053.png)

